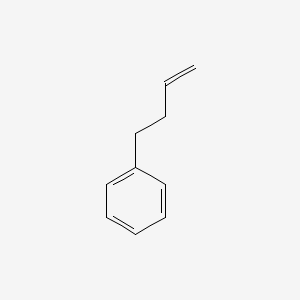












|
REACTION_CXSMILES
|
[Na].Cl[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]1([Na])[CH:14]=CC=[CH:11][CH:10]=1.C(Cl)C=C>C1(C)C=CC=CC=1.O>[C:3]1([CH2:11][CH2:10][CH:9]=[CH2:14])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |^1:0|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Na]
|
|
Name
|
|
|
Quantity
|
20.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
46.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
220 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
31.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Cl
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under heat
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
The thus-obtained black slurry was cooled
|
|
Type
|
ADDITION
|
|
Details
|
was added to the cooled slurry
|
|
Type
|
CUSTOM
|
|
Details
|
of from -10° C. to 0° C.
|
|
Type
|
WASH
|
|
Details
|
the resultant organic layer was washed with 300 ml of water twice
|
|
Type
|
CUSTOM
|
|
Details
|
Toluene was removed
|
|
Type
|
DISTILLATION
|
|
Details
|
by atomospheric distillation
|
|
Type
|
DISTILLATION
|
|
Details
|
the residual orange oil was subjected to distillation under reduced pressure in the same manner as in Example 7
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CCC=C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.298 mol | |
| AMOUNT: MASS | 39.4 g | |
| YIELD: PERCENTYIELD | 72.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |